2-Amino-6-(trifluoromethyl)pyridine

Overview

Description

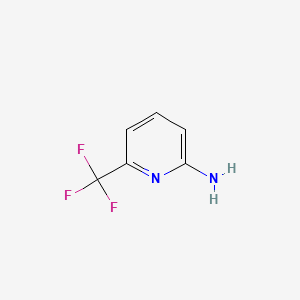

2-Amino-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2 It is a derivative of pyridine, where the amino group is positioned at the second carbon and a trifluoromethyl group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of 2-amino-6-methylpyridine using a fluorinating agent such as Selectfluor. Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where safety and efficiency are paramount. The use of continuous flow reactors can enhance the control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

- Substitution reactions can yield various substituted pyridines.

- Oxidation can produce nitro or nitroso pyridines.

- Reduction can lead to difluoromethyl or monofluoromethyl pyridines.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.

Industry: The compound is used in the production of materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-6-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, further influencing the compound’s biological activity.

Comparison with Similar Compounds

- 2-Amino-5-(trifluoromethyl)pyridine

- 4-Amino-2-(trifluoromethyl)pyridine

- 2-Amino-6-(difluoromethyl)pyridine

Comparison: 2-Amino-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound often exhibits higher stability and distinct reactivity patterns, making it a valuable compound in various applications.

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine (TFMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is CHFN, characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Amino Group : Located at the 2-position, facilitating hydrogen bonding.

- Trifluoromethyl Group : Positioned at the 6-position, enhancing lipophilicity and stability.

- Hydroxymethyl Group : At the 4-position, further influencing biological interactions.

The trifluoromethyl group significantly enhances the compound's membrane permeability, allowing it to penetrate cells effectively and interact with intracellular targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, aiding in cell membrane penetration.

- Hydrogen Bonding : The amino and hydroxymethyl groups can form hydrogen bonds with proteins, influencing enzymatic activities or receptor interactions.

- Metabolic Transformations : The hydroxymethyl group can undergo metabolic transformations, potentially modulating the compound's biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that derivatives of TFMP possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated selective inhibition against Chlamydia trachomatis, a common sexually transmitted infection. The presence of the trifluoromethyl group was crucial for their activity, highlighting its importance in developing selective antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that certain TFMP derivatives can impair cancer cell growth without affecting normal cells. This selectivity is essential for minimizing side effects in therapeutic applications.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Membrane permeability enhancement, selective protein interaction |

| 2-Amino-4-(trifluoromethyl)pyridine | Moderate antimicrobial | Lacks hydroxymethyl group; reduced activity |

| 4-Amino-2-(trifluoromethyl)pyridine | Limited activity | Different substitution pattern; varying properties |

Case Studies

- Antichlamydial Activity : A study demonstrated that specific TFMP analogs could significantly reduce the growth of C. trachomatis while maintaining host cell viability. The mechanism involved blocking essential metabolic pathways in the pathogen .

- Anticancer Screening : In vitro studies indicated that certain derivatives of TFMP exhibited cytotoxic effects against various cancer cell lines. These compounds showed a selective mechanism that minimized toxicity towards normal cells while effectively targeting tumor cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-6-(trifluoromethyl)pyridine, and what challenges arise during its purification?

- Methodological Answer : A typical synthesis involves introducing the trifluoromethyl group onto a pyridine scaffold. For example, fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) can replace chloro substituents in precursors such as 2-chloro-6-(trifluoromethyl)pyridine . Challenges include isolating the product from unreacted starting materials due to similar polarities. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol is recommended for purification. Monitoring via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) ensures purity .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : The amino group shows a broad N–H stretch at ~3350–3450 cm⁻¹, and C–F vibrations appear at 1100–1250 cm⁻¹.

- NMR : -NMR reveals a singlet for the NH group (~5.5 ppm) and deshielded pyridine protons (δ 7.5–8.5 ppm). -NMR confirms the trifluoromethyl group (δ ~120 ppm, q, ) .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 177.1 (CHFN).

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally similar trifluoromethylpyrimidines .

Advanced Research Questions

Q. How can regioselectivity issues be addressed during functionalization of this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position. For nucleophilic attacks (e.g., alkylation), use phase-transfer catalysts like tetrabutylammonium bromide in biphasic systems (HO/CHCl) to enhance reactivity at the amino group. Computational modeling (DFT) predicts charge distribution to guide reaction design .

Q. What strategies improve the stability of this compound derivatives under acidic/basic conditions?

- Methodological Answer : Protect the amino group with tert-butoxycarbonyl (Boc) or acetyl groups before harsh reactions. For example, acetylation (acetic anhydride/pyridine) stabilizes the amine during Suzuki couplings. Deprotection with HCl/EtOH restores functionality post-reaction .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The CF group enhances oxidative stability but reduces electron density on the pyridine ring, slowing palladium-catalyzed couplings. Use electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C) in toluene/DMF to achieve efficient Buchwald–Hartwig aminations .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition?

- Methodological Answer : The compound serves as a precursor for dihydrofolate reductase (DHFR) inhibitors. Derivatives like 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines show IC values <1 μM against bacterial DHFR. Structure-activity relationship (SAR) studies highlight the importance of the CF group in enhancing lipophilicity and target binding .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for derivatives: How to validate data?

- Methodological Answer : Some studies report decomposition >300°C for derivatives like 2-amino-6-[(naphthalen-2-ylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one , while others note lower melting points. Use differential scanning calorimetry (DSC) under nitrogen to distinguish decomposition from melting. Cross-reference with HPLC purity data (>95%) to rule out impurities .

Q. Applications in Experimental Design

Q. How to design a stability-indicating assay for this compound under oxidative stress?

- Methodological Answer : Expose the compound to hydrogen peroxide (3% v/v) in methanol at 40°C for 24 hours. Analyze degradation products via UPLC-QTOF-MS. Major degradation pathways include oxidation of the amino group to nitro derivatives (m/z +30) .

Q. Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 177.12 g/mol | |

| Boiling Point (Predicted) | 303.0 ± 42.0°C | |

| pKa (Amino Group) | ~3.70 | |

| TLC Rf (Hexane:EtOAc 1:1) | 0.3 |

Properties

IUPAC Name |

6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYYDQMFURPHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356271 | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34486-24-3 | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.